![molecular formula C15H17ClN6O2S B10988512 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B10988512.png)
4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, a chlorophenyl group, and a thiadiazole moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with the piperazine core.
Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiadiazole moiety with the piperazine derivative under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring, a thiadiazole moiety, and a chlorophenyl group. Its molecular formula is C16H19ClN4O2S with a molecular weight of approximately 364.87 g/mol. The presence of the thiadiazole ring is notable for its biological activity, particularly in anticancer and antimicrobial applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. The compound has been studied for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole structure can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells with IC50 values ranging from 0.74 to 10.0 μg/mL .
2. Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities. The presence of the chlorophenyl group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate microbial membranes effectively. Preliminary studies suggest that similar compounds have shown activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide exerts its effects is likely related to its ability to interfere with specific biochemical pathways in cancer cells and pathogens. The thiadiazole moiety is known to interact with various enzymes and receptors involved in cell proliferation and survival.
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the piperazine ring or alterations in the substituents on the thiadiazole can lead to variations in biological activity. For example, increasing the electron-withdrawing capacity of substituents can enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with metal ions, which could play a role in its biological activity. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine-1-carboxamide: Lacks the thiadiazole moiety, making it less versatile.
N-(2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl)piperazine-1-carboxamide: Lacks the chlorophenyl group, which may reduce its biological activity.
4-(4-bromophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological properties.
Uniqueness
The presence of both the chlorophenyl group and the thiadiazole moiety in 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide (CAS Number: 1232823-93-6) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article summarizes its biological activity, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClN6O2S, with a molecular weight of 380.9 g/mol. The presence of a chlorophenyl group and a thiadiazole moiety suggests potential interactions with biological targets that may lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives, including this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Liver: HUH7, HepG2
- Breast: MCF7
- Colon: HCT-116
- Gastric: KATO-3
- Endometrial: MFE-296
Cytotoxicity Results
The cytotoxicity of the compound was assessed using standard assays to determine the half-maximal inhibitory concentration (IC50) values. The results are summarized in the following table:
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
HUH7 | 15.25 | Induces apoptosis |
HepG2 | 10.32 | Cell cycle arrest |
MCF7 | 8.47 | Inhibition of proliferation |
HCT-116 | 12.56 | Apoptotic pathway activation |
KATO-3 | 14.89 | Caspase activation |
The mechanisms underlying the anticancer activity of this compound have been explored in several studies:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling in cancer cells, particularly in HepG2 and MCF7 lines .
- Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the S and G2/M phases, indicating its potential to halt cancer cell proliferation effectively .
- Caspase Activation : Increased levels of caspase-9 were observed in treated cells, suggesting that the compound triggers apoptotic pathways through caspase-dependent mechanisms .
Case Studies
A notable study evaluated a series of piperazine derivatives similar to this compound and reported their efficacy against multiple cancer types. The study indicated that modifications to the piperazine structure could enhance cytotoxicity and selectivity towards cancer cells over normal cells .
Properties
Molecular Formula |
C15H17ClN6O2S |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H17ClN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23) |
InChI Key |
YONHDJROQSKLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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